

# Application Notes and Protocols for PRO-905 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **PRO-905**, a novel purine antimetabolite, in mouse xenograft models based on preclinical studies. The provided protocols and data are intended to guide researchers in designing and executing in vivo efficacy studies for malignant peripheral nerve sheath tumors (MPNST).

### Introduction

PRO-905 is a phosphoramidate protide that efficiently delivers the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) into tumor tissues.[1][2][3][4] It is a more efficient and well-tolerated alternative to the conventional antimetabolite 6-mercaptopurine (6-MP).[2][3][4] PRO-905 functions by inhibiting the incorporation of purine salvage substrates into nucleic acids, thereby disrupting DNA replication and cell proliferation in cancer cells.[1][2][5] Preclinical studies have demonstrated its robust single-agent activity and synergistic effects when combined with glutamine amidotransferase inhibitors like JHU395 in MPNST models.[1] [2]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **PRO-905** in mouse xenograft models.



Table 1: PRO-905 Dosage and Administration in Monotherapy Studies

| Parameter             | Details                                            | Reference |
|-----------------------|----------------------------------------------------|-----------|
| Drug                  | PRO-905                                            | [1]       |
| Dose                  | 20 mg/kg                                           | [1]       |
| Administration Route  | Intraperitoneal (i.p.)                             | [1]       |
| Dosing Schedule       | 5 days per week                                    | [1]       |
| Vehicle               | PBS + 1% Tween + 10% EtOH                          | [1]       |
| Mouse Model           | Patient-Derived Xenograft (PDX)                    | [1]       |
| Tumor Type            | Malignant Peripheral Nerve<br>Sheath Tumor (MPNST) | [1]       |
| Starting Tumor Volume | ~225 mm³                                           | [1]       |
| Treatment Duration    | 4 weeks                                            | [1]       |

Table 2: PRO-905 Dosage and Administration in Combination Therapy Studies (with JHU395)



| Parameter                 | Details                                                                  | Reference |
|---------------------------|--------------------------------------------------------------------------|-----------|
| Drug                      | PRO-905                                                                  | [1]       |
| Dose                      | 10 mg/kg (daily until day 10),<br>reduced to 5 mg/kg (from day<br>10-12) | [1]       |
| Administration Route      | Intraperitoneal (i.p.)                                                   | [1]       |
| Dosing Schedule           | Daily                                                                    | [1]       |
| Reason for Dose Reduction | ~15% weight loss observed in the combination therapy arm                 | [1]       |
| Combination Agent         | JHU395 (1.2 mg/kg, orally, 5 days/week)                                  | [1]       |
| Mouse Model               | Murine flank MPNST model                                                 | [1]       |
| Starting Tumor Volume     | ~350 mm³                                                                 | [1]       |

# Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the establishment of an MPNST PDX model for in vivo efficacy studies of **PRO-905**.

#### Materials:

- Human MPNST tumor tissue from consenting patients
- Immunocompromised mice (e.g., NOD-scid gamma mice)
- · Surgical tools
- Matrigel
- Anesthetics



#### Procedure:

- Obtain fresh, sterile human MPNST tumor tissue.
- Mechanically mince the tumor tissue into small fragments (1-2 mm<sup>3</sup>).
- Anesthetize the recipient immunocompromised mice.
- Make a small incision in the flank of the mouse.
- Implant a single tumor fragment subcutaneously into the flank.
- · Suture the incision.
- · Monitor the mice for tumor growth.
- Once tumors reach a volume of approximately 1000-1500 mm<sup>3</sup>, passage the tumors to a new cohort of mice for experimental use.

## **PRO-905** Preparation and Administration

This protocol details the preparation and administration of **PRO-905** for in vivo studies.

#### Materials:

- PRO-905 powder
- Vehicle solution: Phosphate-Buffered Saline (PBS) with 1% Tween 80 and 10% Ethanol
- · Sterile syringes and needles

#### Procedure:

- Calculate the required amount of PRO-905 based on the number of mice and the dosing regimen.
- Prepare the vehicle solution (PBS + 1% Tween + 10% EtOH).



- Dissolve the PRO-905 powder in the vehicle solution to the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse).
- Ensure the solution is homogenous.
- Administer the PRO-905 solution to the mice via intraperitoneal (i.p.) injection using a sterile syringe and needle. The injection volume should be appropriate for the mouse weight (e.g., 10 mL/kg).

### In Vivo Efficacy Study in MPNST Xenograft Model

This protocol describes the workflow for conducting an in vivo efficacy study of PRO-905.

#### Procedure:

- Establish MPNST xenografts in a cohort of immunocompromised mice as described in Protocol 1.
- When tumors reach the desired starting volume (e.g., ~225 mm³ for monotherapy or ~350 mm³ for combination therapy), randomize the mice into treatment and control groups (n=7-8 mice per group).[1]
- Initiate treatment with **PRO-905** and/or combination agents according to the dosing schedule outlined in Table 1 or Table 2. The control group should receive the vehicle solution.
- Measure tumor volumes and animal weights three times per week.[1]
- Calculate tumor volume using the formula: V = (Length x Width²)/2.[1]
- Monitor the animals for any signs of toxicity, such as weight loss.
- At the end of the study (e.g., 4 weeks), euthanize the mice and harvest the tumors for further analysis (e.g., weighing, histopathology, biomarker analysis).[1]

## Visualizations Signaling Pathway of PRO-905 and JHU395





Click to download full resolution via product page

Caption: Mechanism of action of PRO-905 and its combination with JHU395.

## **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for a typical in vivo efficacy study of PRO-905.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection Data from Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor Molecular Cancer Therapeutics Figshare [aacr.figshare.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PRO-905 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390446#pro-905-dosage-and-administration-in-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com